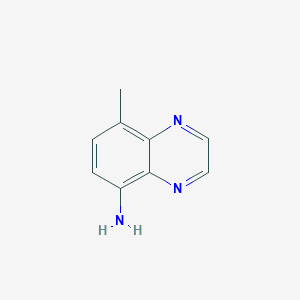

8-Methylquinoxalin-5-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9N3 |

|---|---|

Molecular Weight |

159.19 g/mol |

IUPAC Name |

8-methylquinoxalin-5-amine |

InChI |

InChI=1S/C9H9N3/c1-6-2-3-7(10)9-8(6)11-4-5-12-9/h2-5H,10H2,1H3 |

InChI Key |

DMTVXWNQCYRBGN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)N)N=CC=N2 |

Origin of Product |

United States |

Reactions Involving the Amino Group:

Acylation: The primary amine can be readily acylated by reacting with acid chlorides or anhydrides in the presence of a base to form the corresponding amides. For example, reaction with acetic anhydride (B1165640) would yield N-(8-methylquinoxalin-5-yl)acetamide. ekb.eg

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) would produce sulfonamide derivatives.

Schiff Base Formation: Condensation with various aldehydes or ketones under appropriate conditions results in the formation of imines (Schiff bases). This strategy has been used to prepare new quinoxaline-based scaffolds with potential biological activities. mdpi.com

Alkylation: The amino group can be alkylated, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.

Diazotization: The primary amine can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium group is an excellent leaving group and can be replaced by a variety of substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN) through Sandmeyer or related reactions.

Analytical Derivatization:

For analytical purposes, especially in chromatography, the amino group can be derivatized to enhance detection. Several reagents are available for the derivatization of amines:

Dansyl Chloride (Dansyl-Cl): Reacts with primary amines to produce highly fluorescent sulfonamide derivatives that are easily detected. nih.gov

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl): Another fluorescent tagging agent that reacts with amines to form stable carbamates. nih.gov

o-phthalaldehyde (OPA): A fluorogenic reagent that reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. nih.gov

2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu): This reagent reacts readily with primary amines to form stable, detectable derivatives for HPLC analysis. sigmaaldrich.com

Table 3: Common Derivatization Reagents for Primary Amines nih.gov

| Reagent | Functional Group Reacted | Resulting Linkage | Detection Method |

|---|---|---|---|

| Dansyl-Cl | Primary Amine | Sulfonamide | Fluorescence, MS |

| Fmoc-Cl | Primary Amine | Carbamate | Fluorescence, MS |

| o-phthalaldehyde (OPA) | Primary Amine (+ thiol) | Isoindole | Fluorescence |

| Dabsyl-Cl | Primary Amine | Sulfonamide | Absorbance (Visible), MS |

| Marfey's Reagent | Primary Amine | Amide | Absorbance (UV), MS |

Advanced Spectroscopic and Structural Characterization Methodologies for 8 Methylquinoxalin 5 Amine Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. jchps.comcore.ac.uk For 8-Methylquinoxalin-5-amine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR techniques allows for the unambiguous assignment of all proton and carbon signals. nih.govlookchem.com

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the quinoxaline (B1680401) ring system will appear in the downfield region (typically δ 7.0-9.0 ppm). The protons on the pyrazine (B50134) ring (H-2 and H-3) are anticipated to be in the δ 8.5-9.0 ppm range, while the protons on the substituted benzene (B151609) ring (H-6 and H-7) will appear at higher field strengths due to the influence of the amine and methyl substituents. The methyl group protons (-CH₃) would present as a singlet at approximately δ 2.3-2.5 ppm. nih.gov The amine group protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. rsc.org For this compound, nine distinct signals are expected, one for each unique carbon atom. The carbons of the pyrazine ring (C-2 and C-3) typically resonate at lower field (around δ 140-155 ppm). nih.gov The quaternary carbons and the carbons attached to nitrogen will also be in the downfield region. The carbon of the methyl group will appear at a much higher field, typically around δ 20 ppm. nih.gov The symmetry of some quinoxaline derivatives can lead to fewer signals, but the substitution pattern in this molecule should result in distinct signals for all carbons. nih.gov

2D NMR: To definitively assign the complex aromatic signals and confirm connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed. researchgate.net COSY spectra reveal proton-proton couplings, helping to identify adjacent protons within the aromatic rings. HMBC spectra establish long-range correlations between protons and carbons (typically over two or three bonds), which is crucial for connecting the methyl and amine substituents to the correct positions on the quinoxaline core and for assigning the quaternary carbon signals. core.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Technique | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-2/H-3 | ¹H NMR | 8.5 - 9.0 | Doublet | Protons on the pyrazine ring. |

| H-6/H-7 | ¹H NMR | 7.0 - 7.8 | Doublet | Protons on the substituted benzene ring. |

| -NH₂ | ¹H NMR | Variable | Broad Singlet | Chemical shift is solvent/concentration dependent. |

| -CH₃ | ¹H NMR | 2.3 - 2.5 | Singlet | Methyl group protons. |

| C-2/C-3 | ¹³C NMR | 140 - 155 | - | Pyrazine ring carbons. |

| Aromatic C | ¹³C NMR | 110 - 150 | - | Carbons of the benzene and pyrazine rings. |

| -CH₃ | ¹³C NMR | ~20 | - | Methyl group carbon. |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis (e.g., HRMS ESI)

Mass spectrometry is a key analytical technique used to determine the molecular weight and formula of a compound. High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is particularly valuable as it provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. nih.gov

For this compound (C₉H₉N₃), HRMS-ESI would be used to detect the protonated molecule [M+H]⁺. The high accuracy of the measurement allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. imist.maimist.ma By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. This fragmentation provides structural information, as the molecule breaks at its weakest bonds or undergoes characteristic rearrangements. For quinoxaline derivatives, fragmentation often involves the pyrazine ring, and the observed fragments can help confirm the core structure and the nature of the substituents. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pressbooks.publibretexts.org The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

The primary amine (-NH₂) group is identified by a pair of medium-intensity stretching bands in the 3300-3500 cm⁻¹ region (one for symmetric and one for asymmetric N-H stretching). libretexts.org Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. nih.gov The quinoxaline core gives rise to characteristic C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region. researchgate.net The C-N stretching vibration of the aromatic amine is typically observed in the 1250-1350 cm⁻¹ range.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H (-CH₃) | C-H Stretch | 2850 - 2960 | Medium-Weak |

| Quinoxaline Core | C=N, C=C Stretch | 1500 - 1650 | Strong-Medium |

| Aromatic Amine | C-N Stretch | 1250 - 1350 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of conjugated systems by measuring the absorption of UV or visible light, which promotes electrons to higher energy orbitals. sciencepg.com The quinoxaline ring system is an extended chromophore, and its UV-Vis spectrum is characterized by absorptions corresponding to π → π* and n → π* electronic transitions. researchgate.net

For this compound, the spectrum is expected to show intense bands in the UV region, typical for aromatic and heteroaromatic compounds. The presence of the electron-donating amine and methyl groups is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted quinoxaline, indicating a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This technique is also sensitive to the solvent environment and pH, and it can be used to study interactions with other molecules, such as metal ions. scirp.org

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) in Materials Research

Electrochemical techniques like cyclic voltammetry (CV) are employed to investigate the redox properties of molecules, which is particularly relevant for applications in organic electronics and materials science. nih.gov CV measures the current response of a compound to a linearly cycled potential sweep, providing information about oxidation and reduction potentials.

The electrochemical behavior of quinoxaline derivatives has been studied, often revealing reversible or quasi-reversible reduction processes associated with the electron-deficient pyrazine ring. nih.govresearchgate.netabechem.com The reduction potential is sensitive to the nature and position of substituents on the quinoxaline ring. For this compound, the presence of two electron-donating groups (amine and methyl) would be expected to make the molecule more difficult to reduce compared to unsubstituted quinoxaline, shifting its reduction potential to more negative values. unav.edu The data obtained from CV can be used to estimate the HOMO and LUMO energy levels of the molecule.

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides definitive information on bond lengths, bond angles, and torsional angles. It also reveals details about the crystal packing, including intermolecular interactions such as hydrogen bonding and π-π stacking.

While obtaining a suitable single crystal can be challenging, a successful X-ray diffraction analysis of this compound would confirm the planar geometry of the quinoxaline ring system and the precise positions of the methyl and amine substituents. It would also elucidate the nature of the hydrogen bonding network involving the amine group, which plays a critical role in the supramolecular architecture of the solid. Such structural information is invaluable for understanding the material's physical properties and for rational drug design. Studies on analogous quinoxaline structures have provided such detailed molecular geometries. researchgate.net

Theoretical and Computational Chemistry Investigations of 8 Methylquinoxalin 5 Amine and Its Analogs

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure and reactivity of molecules. For quinoxaline (B1680401) derivatives, DFT calculations, often using methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), provide fundamental insights into their behavior. researchgate.netjmaterenvironsci.com These studies focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) between these orbitals is a critical parameter for determining molecular stability, chemical reactivity, and optical properties. researchgate.net A smaller energy gap generally implies higher reactivity.

From these orbital energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. This work attempts to correlate structural and electronic properties with the inhibitive action of two quinoxaline derivatives. jmaterenvironsci.com These descriptors include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): A measure of the power of an atom or group to attract electrons, calculated as (I + A) / 2.

Global Hardness (η): Represents the resistance to change in electron distribution, calculated as (I - A) / 2.

Global Softness (σ): The reciprocal of hardness (1/η), indicating a higher reactivity.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge, calculated as χ² / (2η).

Fraction of Electrons Transferred (ΔN): Indicates the tendency of a molecule to donate electrons to a metallic surface.

Studies on quinoxaline derivatives show that the distribution of HOMO and LUMO densities is typically delocalized across the conjugated system of the molecule. jmaterenvironsci.com The specific locations of these orbitals highlight the most probable sites for electrophilic and nucleophilic attacks, respectively. For instance, in some derivatives, the HOMO density is concentrated on the quinoxaline ring and specific substituents, identifying these as the primary sites for electron donation. jmaterenvironsci.com

| Parameter | Description | Typical Calculated Value Range for Quinoxaline Analogs (eV) |

|---|---|---|

| EHOMO | Highest Occupied Molecular Orbital Energy | -5.5 to -6.5 |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.5 to -2.5 |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 3.5 to 4.5 |

| Electronegativity (χ) | Tendency to attract electrons | 3.5 to 4.5 |

| Global Hardness (η) | Resistance to charge transfer | 1.7 to 2.3 |

Molecular Dynamics (MD) Simulations for Compound-Surface and Intermolecular Interactions

Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the dynamic behavior of the system over time. ulisboa.pt This technique is invaluable for understanding how compounds like 8-methylquinoxalin-5-amine and its analogs interact with their environment, such as a metal surface in corrosion studies or a protein in a biological context. ulisboa.ptnih.gov

In the context of biological systems, MD simulations are frequently used to refine the results of molecular docking. While docking provides a static snapshot of a compound in a receptor's binding site, MD simulations reveal the stability of this binding over time. nih.gov For new phenylisoxazole quinoxalin-2-amine (B120755) hybrids, MD studies showed that the compounds remained stable within the active sites of α-amylase and α-glucosidase enzymes, confirming the binding modes predicted by docking. nih.gov Analysis of trajectories can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and how they evolve during the simulation. nih.gov

MD simulations are also applied to study interfacial phenomena. ulisboa.pt For example, simulations can model the adsorption of quinoxaline derivatives onto a metal surface to investigate their potential as corrosion inhibitors. These simulations provide molecular-level detail on the orientation of the inhibitor on the surface and the nature of the interactions (e.g., physisorption vs. chemisorption), which are crucial for designing effective corrosion protection strategies. The simulations can also elucidate amine-carboxyl ionic interactions and their distribution within polymer networks. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comyoutube.com By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. mdpi.com

For quinoxaline derivatives, QSAR models have been developed to predict their anticancer activity. mdpi.com The process involves several key steps:

Data Set Collection: A series of quinoxaline analogs with experimentally measured biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (e.g., logP, molecular weight), topological indices, and quantum chemical parameters.

Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a model that correlates a subset of the descriptors with the observed biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure it is robust and not a result of chance correlation.

A recent 2D-QSAR model for anticancer quinoxaline derivatives identified several key structural features that influence their inhibitory capacity against targets like VEGFR-2. mdpi.com Such models form the basis for ligand-based design, where the knowledge gained from the QSAR is used to virtually screen libraries of compounds or design novel structures with enhanced predicted activity. mdpi.com

Molecular Docking and Binding Mode Predictions with Biological Target Receptors

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.govsamipubco.com It is widely used in drug discovery to screen virtual libraries of compounds against a biological target and to understand the molecular basis of ligand-receptor recognition. Quinoxaline derivatives have been the subject of numerous docking studies against a variety of cancer-related targets. nih.gov

These studies have provided critical insights into how quinoxaline-based compounds interact with the active sites of key proteins. For instance, docking of novel quinoxaline derivatives into the ATP-binding pocket of enzymes like EGFR, Pim-1 kinase, PI3K, and mTOR has helped elucidate their mechanism of action. nih.govnih.govresearchgate.net

The primary outputs of a docking study are the binding pose of the ligand and a scoring function that estimates the binding affinity (e.g., in kcal/mol). Analysis of the predicted binding mode reveals specific intermolecular interactions, such as:

Hydrogen Bonds: Crucial for specificity and affinity, often formed between heteroatoms in the quinoxaline core or its substituents and polar residues in the receptor active site (e.g., MET769, LYS721). nih.gov

Hydrophobic Interactions: Formed between nonpolar parts of the ligand and hydrophobic residues in the binding pocket.

π-π Stacking: Aromatic rings in the quinoxaline scaffold can stack with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), or histidine (His) in the protein. nih.gov

π-Alkyl Interactions: Interactions between an aromatic ring and alkyl groups. nih.gov

These predicted interactions are essential for structure-activity relationship (SAR) studies, helping to explain why certain structural modifications lead to increased or decreased biological activity. researchgate.net

| Quinoxaline Analog Class | Biological Target | Key Interacting Residues (Example) | Reference |

|---|---|---|---|

| Quinoxaline-isoxazole hybrids | α-Amylase | ASP300, HIS101, LYS200, LEU162 | nih.gov |

| Triazole-bearing quinoxalines | EGFR | LYS721, MET769 | nih.gov |

| Quinoxaline-carboxamides | Pim-1 Kinase | Hydrogen bonds within the ATP pocket | nih.gov |

| General quinoxaline derivatives | PI3K/mTOR | Interactions within the active site | researchgate.net |

In Silico Pharmacokinetic Profiling and Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, it must possess favorable pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). mdpi.com In silico methods are now routinely used in the early stages of drug discovery to predict these properties, allowing for the early deselection of compounds likely to fail later in development. nih.gov

The drug-likeness of quinoxaline derivatives is often first assessed using established rules of thumb, such as Lipinski's Rule of Five and Veber's rules. mdpi.comresearchgate.net These rules are based on simple physicochemical properties:

Lipinski's Rule of Five: Predicts poor oral absorption if a compound violates more than one of the following: molecular weight ≤ 500 Da, logP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10.

Veber's Rules: Relate to oral bioavailability and suggest that compounds with ≤ 10 rotatable bonds and a polar surface area (PSA) ≤ 140 Ų are more likely to be orally active.

| ADMET Parameter | Description | Importance |

|---|---|---|

| Human Intestinal Absorption (HIA) | Predicts the percentage of a compound absorbed from the gut. | Crucial for oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Predicts whether a compound can cross into the central nervous system. | Important for CNS targets; undesirable for peripheral targets. |

| CYP450 Inhibition | Predicts inhibition of key metabolic enzymes (e.g., CYP2D6, CYP3A4). | Inhibition can lead to adverse drug-drug interactions. |

| Hepatotoxicity | Predicts potential for liver damage. | A major reason for drug withdrawal. |

| Ames Mutagenicity | Predicts the mutagenic potential of a compound. | A critical indicator of potential carcinogenicity. |

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties Analysis

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. It is widely used to predict and interpret UV-visible absorption spectra, which correspond to electronic transitions from the ground state to various excited states. researchgate.net

For quinoxaline derivatives, which are often chromophoric, TD-DFT calculations can predict their optical properties. mdpi.com The calculations provide key information, including the wavelength of maximum absorption (λmax), the corresponding excitation energies, and the oscillator strength of each transition, which relates to the intensity of the absorption peak. researchgate.net These theoretical spectra can be compared with experimental data to validate the computational method and to assign the nature of the electronic transitions (e.g., π→π* or n→π* transitions).

Studies on various quinoxaline derivatives using TD-DFT have successfully predicted their excitation energies and absorption spectra. researchgate.net These investigations are crucial for the design of new materials with specific optical properties, such as organic dyes for solar cells or fluorescent probes for biological imaging. researchgate.netresearchgate.net

Active Site Analysis through Fukui Functions

Fukui functions are reactivity indicators derived from conceptual DFT that help identify the most reactive sites within a molecule. dntb.gov.ua They quantify the change in electron density at a particular point in the molecule when the total number of electrons is changed. By analyzing Fukui functions, one can predict the sites most susceptible to different types of chemical attack:

f+(r): For nucleophilic attack (where the molecule accepts an electron). The site with the highest value of f+(r) is the most likely to be attacked by a nucleophile.

f-(r): For electrophilic attack (where the molecule donates an electron). The site with the highest value of f-(r) is the most susceptible to attack by an electrophile.

f0(r): For radical attack.

For quinoxaline derivatives, calculating Fukui functions allows for a detailed mapping of their chemical reactivity. This analysis can pinpoint specific atoms within the quinoxaline core or its substituents that are most likely to participate in chemical reactions. This information is valuable for predicting reaction mechanisms, understanding metabolic pathways, and designing molecules with desired reactivity profiles.

Mechanistic Studies in Chemical Reactions and Biological Interactions Involving Quinoxaline Derivatives

Elucidation of Catalytic Reaction Mechanisms and Regioselectivity

The synthesis and functionalization of the quinoxaline (B1680401) scaffold often involve catalytic reactions where understanding the mechanism is key to controlling the regioselectivity. The positions of the methyl and amine groups on 8-Methylquinoxalin-5-amine significantly influence the electronic properties of the heterocyclic ring, thereby directing the outcome of catalytic processes.

The classical synthesis of quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. This reaction can be catalyzed by various acids, and the mechanism proceeds through the formation of an imine intermediate, followed by cyclization and dehydration. The regioselectivity in the synthesis of substituted quinoxalines from unsymmetrical precursors is a critical aspect, often governed by the electronic and steric effects of the substituents on the diamine and dicarbonyl reactants.

Modern catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, allow for the direct functionalization of the quinoxaline core. For instance, palladium-catalyzed C-H activation can be used to introduce aryl or alkyl groups. The regioselectivity of these reactions is directed by the inherent electronic properties of the quinoxaline ring and the directing ability of existing substituents. In the case of this compound, the electron-donating nature of both the methyl and amino groups would likely direct C-H activation to specific positions on the benzene (B151609) ring of the quinoxaline system.

The plausible mechanism for the synthesis of quinoxaline derivatives often involves the activation of carbonyl groups by a catalyst, which facilitates the nucleophilic attack of the diamine. Subsequent dehydration and cyclization lead to the final product. The choice of catalyst can significantly impact the reaction rate and yield.

Table 1: Examples of Catalysts Used in Quinoxaline Synthesis

| Catalyst | Reaction Conditions | Yield (%) | Reference |

| Iodine | DMSO, Room Temperature, 12h | 80-90 | najah.edu |

| Zinc Triflate | Acetonitrile, Room Temperature | up to 90 | najah.edu |

| Hexafluoroisopropanol (HFIP) | Solvent-free, Room Temperature, 20 min | 95 | najah.edu |

| TiO2-Pr-SO3H | Solvent-free or Ethanol, Room Temperature, 10 min | 95 | najah.edu |

Note: This table presents data for the synthesis of various quinoxaline derivatives, not specifically this compound, to illustrate the types of catalysts and conditions employed.

Investigation of Nucleophilic Substitution Reaction Pathways (e.g., SNV)

The quinoxaline ring is electron-deficient, making it susceptible to nucleophilic attack. Nucleophilic substitution reactions are therefore an important class of transformations for modifying the quinoxaline scaffold. One such pathway is the Vicarious Nucleophilic Substitution (VNS) of hydrogen.

The VNS reaction allows for the direct introduction of substituents onto the quinoxaline ring by reacting it with a nucleophile that has a leaving group attached to the nucleophilic center. The electrophilic nature of the quinoxaline ring is crucial for this reaction to proceed. Studies have shown that quinoxaline N-oxides are particularly reactive in VNS reactions, allowing for the introduction of various functional groups. nih.govnih.gov The mechanism involves the formation of a σ-adduct, followed by the elimination of the leaving group and a proton to restore aromaticity.

Adsorption Mechanisms on Material Surfaces for Corrosion Inhibition Applications (e.g., Langmuir Isotherm)

Quinoxaline derivatives have been extensively studied as corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic media. najah.edu Their effectiveness is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. The mechanism of this adsorption is a key area of investigation.

The adsorption of quinoxaline derivatives on a metal surface is a spontaneous process that can be described by various adsorption isotherms, with the Langmuir adsorption isotherm being frequently applicable. najah.eduijirset.comresearchgate.netresearchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface. The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation between the inhibitor and the metal).

The structure of this compound, with its nitrogen heteroatoms, aromatic rings, and electron-donating methyl and amino groups, provides multiple active centers for adsorption. The nitrogen atoms can coordinate with vacant d-orbitals of the metal, while the π-electrons of the aromatic system can also interact with the metal surface. The amino group can also participate in the adsorption process.

Theoretical studies, such as those employing Density Functional Theory (DFT), have provided insights into the adsorption mechanism. These studies indicate that the inhibitor molecules can adsorb in a flat or tilted orientation on the metal surface, maximizing their contact area. The strength of the adsorption is influenced by the electronic properties of the inhibitor molecule.

Table 2: Adsorption Parameters for Quinoxaline Derivatives as Corrosion Inhibitors

| Inhibitor | Metal/Medium | Adsorption Isotherm | ΔG°ads (kJ/mol) | Reference |

| (E)-3-styrylquinoxalin-2(1H)-one (STQ) | Mild Steel / 1.0 M HCl | Langmuir | - | najah.edu |

| (E)-1-benzyl-3-(4-methoxystyryl) quinoxalin-2(1H)-one (BMQ) | Mild Steel / 1.0 M HCl | Langmuir | - | najah.edu |

| (E)-3-(2-(furan-2-yl) vinyl) quinoxalin-2(1H)-one (FVQ) | Mild Steel / 1.0 M HCl | Langmuir | - | najah.edu |

| 2-phenyl-3-(prop-2-yn-1-yloxy) quinoxaline (PYQX) | Carbon Steel / 1 M HCl | Langmuir | - | srce.hr |

| Quinoxaline | Steel / 1 M HCl | Langmuir | - | researchgate.net |

Note: This table presents data for various quinoxaline derivatives to illustrate the applicability of the Langmuir isotherm and the nature of the adsorption process. The specific value for ΔG°ads for this compound is not available in the searched literature.

Investigation of Biological Activity Mechanisms at a Molecular and Cellular Level

Quinoxaline derivatives exhibit a wide range of biological activities, and understanding their mechanisms of action at the molecular and cellular level is crucial for the development of new therapeutic agents.

Quinoxaline-based compounds have been identified as potent inhibitors of various enzymes implicated in disease.

Acetylcholinesterase (AChE): Several quinoxaline derivatives have shown inhibitory activity against AChE, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. nih.govnih.govnih.govresearchgate.netresearchgate.netsemanticscholar.org The inhibition of AChE is a key strategy in the management of Alzheimer's disease. Kinetic studies of some quinoxaline derivatives have revealed a mixed-type inhibition of AChE. nih.govresearchgate.net Molecular docking studies suggest that the quinoxaline scaffold can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme. researchgate.net

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Quinoxaline Derivatives

| Compound | IC50 (µM) | Inhibition Type | Reference |

| 2,3-Dimethylquinoxalin-6-amine | 0.077 | Mixed-type | nih.gov |

| Quinoxaline | 13.22 | - | nih.gov |

| 2,3-Dimethylquinoxaline | 7.25 | - | nih.gov |

| 6-Chloro-2,3-dimethylquinoxaline | 2.53 | - | nih.gov |

| 6-Nitro-2,3-dimethylquinoxaline | 2.92 | - | nih.gov |

Protein Kinases (VEGFR-2, ASK1): The quinoxaline scaffold is a common feature in many protein kinase inhibitors. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a major target in cancer therapy. nih.govresearchgate.netnih.govrsc.orgrsc.orgnih.govnih.govresearchgate.net Numerous quinoxaline derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.govresearchgate.netnih.govrsc.orgrsc.orgnih.govnih.govresearchgate.net These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing its phosphorylation and activation. rsc.org

Apoptosis signal-regulating kinase 1 (ASK1) is another important therapeutic target, and quinoxaline derivatives have been developed as ASK1 inhibitors. nih.govresearchgate.nettandfonline.comnih.gov ASK1 is involved in stress-induced apoptosis and inflammation.

Table 4: Inhibitory Activity of Quinoxaline Derivatives against Protein Kinases

| Compound Class | Target Kinase | IC50 Range | Reference |

| bis( nih.govresearchgate.nettandfonline.comtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives | VEGFR-2 | 3.7 - 11.8 nM | tandfonline.com |

| triazolo[4,3-a]quinoxaline-based compounds | VEGFR-2 | 3.2 - 5.4 nM | nih.gov |

| Dibromo substituted quinoxaline fragment | ASK1 | 30.17 nM | nih.govtandfonline.comnih.gov |

Note: This table presents IC50 values for different classes of quinoxaline derivatives against specific protein kinases to illustrate their inhibitory potency.

The planar aromatic structure of the quinoxaline ring allows these compounds to interact with DNA, which can lead to DNA damage and cytotoxic effects. The primary modes of interaction are intercalation and groove binding.

Some quinoxaline derivatives, particularly those with extended planar systems, can intercalate between the base pairs of the DNA double helix. This intercalation can disrupt DNA replication and transcription, leading to cell death. Other derivatives may bind to the major or minor grooves of DNA.

Furthermore, certain quinoxaline derivatives can induce DNA cleavage, often in the presence of metal ions or upon photoactivation. nih.govnih.govresearchgate.net The mechanism of cleavage can involve the generation of reactive oxygen species (ROS) that attack the deoxyribose sugar or the nucleotide bases. For example, some quinoxaline hydroperoxides have been shown to cause single-strand DNA cleavage upon irradiation with UV light. nih.govresearchgate.net

The biological effects of quinoxaline derivatives are often mediated by their ability to modulate various cellular signaling pathways, with the induction of apoptosis being a common outcome. Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer.

Quinoxaline derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Mechanistic studies have shown that these compounds can lead to the activation of caspases, a family of proteases that execute the apoptotic program. nih.govnih.gov Specifically, the activation of initiator caspases (e.g., caspase-8 and caspase-9) and effector caspases (e.g., caspase-3) has been observed. nih.gov

A key aspect of the intrinsic apoptotic pathway is the regulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax promote apoptosis, while anti-apoptotic proteins like Bcl-2 inhibit it. Several quinoxaline derivatives have been shown to upregulate the expression of Bax and downregulate the expression of Bcl-2, thereby shifting the Bax/Bcl-2 ratio in favor of apoptosis. nih.govresearchgate.netnih.gov

In addition to the apoptosis pathway, quinoxaline derivatives can also modulate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. For instance, some derivatives have been shown to inhibit the p38α MAP kinase. nih.govresearchgate.netresearchgate.net

Table 5: Modulation of Apoptotic Markers by Quinoxaline Derivatives

| Compound Class/Derivative | Cell Line | Effect on Bax/Bcl-2 Ratio | Caspase Activation | Reference |

| Indeno[1,2-b]quinoxalin derivatives | HepG-2 | Upregulation of BAX, Downregulation of Bcl-2 | Upregulation of Caspase-3 | researchgate.net |

| triazolo[4,3-a]quinoxaline-based compound 14a | HepG2 | Increased | Increased Caspase-3 and -9 | nih.gov |

| Quinoxaline-based compound IV | PC-3 | Downregulation of Bcl-2, Upregulation of p53 | Upregulation of Caspase-3 and -8 | nih.gov |

| 2,4-Disubstituted-benzo[g]quinoxaline derivative 3 | MCF-7 | Bax activation, Downregulation of Bcl2 | - | nih.gov |

Note: This table provides examples of how different quinoxaline derivatives modulate key proteins in the apoptotic pathway in various cancer cell lines.

Inhibitory Mechanisms Against Specific Biological Processes (e.g., Heterocyclic Aromatic Amine Formation)

The formation of heterocyclic aromatic amines (HAAs), which are potent mutagens, is a significant concern in thermally processed foods. While no studies have specifically investigated the inhibitory effects of This compound on HAA formation, research on other antioxidant compounds provides insight into potential mechanisms. The general inhibitory strategies against HAA formation involve scavenging free radicals and interfering with the Maillard reaction, which are key pathways in the generation of these toxic compounds.

Studies have shown that various plant extracts rich in polyphenols and other antioxidants can effectively reduce the formation of HAAs in cooked meats. These antioxidants can act by:

Scavenging free radicals: The formation of HAAs involves radical-mediated reactions. Antioxidants can donate hydrogen atoms or electrons to neutralize these radicals, thereby interrupting the reaction cascades that lead to HAA synthesis.

Inhibiting lipid peroxidation: Products of lipid peroxidation can contribute to the formation of certain types of HAAs. Antioxidants that prevent lipid oxidation can indirectly reduce the levels of these HAAs.

Trapping HAA precursors: Some compounds can react with the precursors of HAAs, such as creatinine (B1669602) and aldehydes, making them unavailable for the reactions that form the final mutagenic products.

Given the amino and methyl substitutions on the quinoxaline ring of This compound , it could theoretically possess antioxidant properties. The amino group, in particular, is known to contribute to the radical-scavenging activity of many aromatic compounds. However, without experimental data, its efficacy and specific mechanism of action in inhibiting HAA formation remain unknown.

Table 1: General Mechanisms of HAA Inhibition by Antioxidants

| Inhibitory Mechanism | Description | Potential Role of a Quinoxaline Amine |

| Free Radical Scavenging | Neutralization of reactive radical species that are intermediates in HAA formation pathways. | The amine group could potentially donate a hydrogen atom to quench radicals. |

| Chelation of Metal Ions | Sequestration of pro-oxidant metal ions like iron and copper, which can catalyze reactions leading to HAA formation. | The nitrogen atoms in the quinoxaline ring might exhibit some metal-chelating properties. |

| Interaction with Precursors | Chemical reaction with HAA precursors (e.g., aldehydes, creatinine) to form non-mutagenic adducts. | The amino group could potentially react with carbonyl compounds, thus blocking their participation in HAA formation. |

This table is based on general principles of antioxidant activity and does not represent specific experimental data for this compound.

Free Radical Production during Bioreduction of Quinoxaline N-Oxides

The bioreduction of quinoxaline N-oxides is a critical activation mechanism for their biological activity, particularly for their use as antibacterial and antitumor agents. This process, often occurring under hypoxic (low oxygen) conditions, involves the enzymatic one-electron reduction of the N-oxide moiety, leading to the formation of radical anions. These radicals can then undergo further reactions to generate highly reactive oxygen species (ROS), such as the hydroxyl radical (•OH), which can cause cellular damage, including DNA strand breaks.

The specific nature of the free radicals produced and the efficiency of their generation are highly dependent on the substituents of the quinoxaline ring. For instance, studies on 3-trifluoromethyl-quinoxaline 1,4-dioxides have shown that upon one-electron reduction, they can release hydroxyl radicals. This process is a key aspect of their mechanism of action.

While This compound is not a quinoxaline N-oxide, its metabolic pathways could potentially involve enzymatic oxidation to an N-oxide derivative within a biological system, which could then undergo bioreduction. Alternatively, the amino group could influence the redox properties of the quinoxaline ring system. However, no research has been published to date that investigates the bioreduction of an N-oxide derivative of This compound or its involvement in free radical production.

The general mechanism of free radical production from quinoxaline N-oxides can be summarized as follows:

One-electron reduction: An enzyme, such as cytochrome P450 reductase, donates an electron to the quinoxaline N-oxide, forming a radical anion.

Radical transformation: This radical anion can undergo several fates. Under aerobic conditions, it can transfer the electron to molecular oxygen to form superoxide, regenerating the parent N-oxide. Under hypoxic conditions, it can undergo fragmentation or protonation.

Generation of damaging radicals: The transformation of the initial radical anion can lead to the formation of highly reactive species like the hydroxyl radical, which is a potent DNA-damaging agent.

Table 2: Key Steps in Free Radical Production from Quinoxaline N-Oxides

| Step | Description | Influencing Factors |

| Enzymatic Reduction | Transfer of an electron from a reductase enzyme to the quinoxaline N-oxide. | The electron affinity of the quinoxaline derivative, which is influenced by its substituents. |

| Formation of Radical Anion | The initial product of the one-electron reduction. | Oxygen concentration; under aerobic conditions, the radical anion can be re-oxidized. |

| Generation of Reactive Species | Fragmentation or further reaction of the radical anion to produce species like •OH. | The chemical stability of the radical anion, which is determined by the substituents on the quinoxaline ring. |

This table outlines the general pathway for quinoxaline N-oxides and is not based on specific data for this compound.

Future Research Directions and Translational Perspectives for 8 Methylquinoxalin 5 Amine Research

Development of Novel and Sustainable Synthetic Methodologies for Quinoxalinamines

The synthesis of quinoxalines has traditionally involved the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, often requiring harsh conditions. nih.gov Modern synthetic chemistry is moving towards more sustainable and efficient methods. Future research on 8-Methylquinoxalin-5-amine should focus on developing green and cost-effective synthetic routes.

Recent advancements in synthetic methodologies for quinoxaline (B1680401) derivatives that could be adapted for this compound include:

Catalyst-Free and Green Solvent Systems: The use of water or other environmentally benign solvents, potentially eliminating the need for traditional catalysts, represents a significant step forward in sustainable chemistry. mtieat.org

Metal-Catalyzed Cross-Coupling Reactions: Transition metal-based catalysts have shown considerable success in the synthesis of complex heterocyclic compounds, offering high yields and selectivity. mtieat.org Research into palladium-catalyzed amination or other cross-coupling reactions could provide efficient pathways to this compound and its derivatives.

One-Pot Multi-Component Reactions: These reactions, where multiple reactants are combined in a single step to form a complex product, offer advantages in terms of efficiency, reduced waste, and operational simplicity. nih.gov Designing a one-pot synthesis for this compound would be a valuable contribution.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, offering a more energy-efficient approach compared to conventional heating. nih.gov

The development of such novel synthetic strategies will be crucial for the efficient and environmentally friendly production of this compound, facilitating its availability for further research and potential therapeutic applications.

Advanced Computational Modeling for Precise Structure-Function Relationships and Rational Design

Computational modeling is an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions with biological targets. For this compound, advanced computational studies can provide deep insights into its structure-function relationships and guide the rational design of more potent and selective analogs.

Key areas for computational exploration include:

Molecular Docking Studies: These simulations can predict the binding affinity and orientation of this compound within the active site of various biological targets, such as kinases or other enzymes implicated in disease. researchgate.net This can help in identifying potential therapeutic targets for the compound.

Quantum Mechanical Calculations: These methods can be used to determine the electronic properties of this compound, such as its electrostatic potential and frontier molecular orbitals, which are crucial for understanding its reactivity and intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies: By developing QSAR models, it is possible to correlate the structural features of a series of this compound derivatives with their biological activity. This can guide the design of new compounds with improved properties.

The integration of these computational approaches will facilitate a more targeted and efficient drug discovery process, minimizing the need for extensive and costly experimental screening.

Exploration of Underexplored Biological Pathways and Therapeutic Targets

The quinoxaline core is known to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer and antimicrobial effects. researchgate.netnih.gov However, the specific biological pathways and therapeutic targets of this compound remain to be elucidated.

Future research should focus on:

Broad-Spectrum Biological Screening: A comprehensive screening of this compound against a wide range of biological targets, including enzymes, receptors, and ion channels, could uncover novel therapeutic applications.

Target Identification and Validation: Once a biological activity is identified, further studies will be necessary to pinpoint the specific molecular target. Techniques such as affinity chromatography and proteomics can be employed for this purpose.

Investigation of Novel Mechanisms of Action: Quinoxaline derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes and the modulation of signaling pathways. nih.gov Investigating the unique mechanism of action of this compound could reveal new therapeutic strategies. For instance, some quinoline (B57606) derivatives have been studied for their ability to target multidrug-resistant cancer cells. nih.gov

A thorough exploration of the biological properties of this compound will be essential for identifying its most promising therapeutic applications and advancing it through the drug development pipeline.

Integration of Multi-Disciplinary Approaches in Quinoxaline Research and Development

The successful translation of a promising compound from the laboratory to the clinic requires a collaborative, multi-disciplinary approach. For this compound, integrating expertise from various fields will be critical for its future development.

This integrated approach should involve:

Medicinal Chemistry: To design and synthesize novel analogs of this compound with optimized potency, selectivity, and pharmacokinetic properties.

Molecular and Cell Biology: To elucidate the mechanism of action of the compound and to evaluate its efficacy in relevant cellular and animal models of disease.

Computational Science: To guide the drug design process and to analyze large datasets generated from biological screening and other experimental studies. researchgate.net

Pharmacology and Toxicology: To assess the in vivo efficacy, safety, and pharmacokinetic profile of the compound.

By fostering collaboration between these disciplines, a comprehensive understanding of the therapeutic potential of this compound can be achieved, paving the way for its potential clinical development.

Q & A

Q. What are the common synthetic routes for preparing 8-Methylquinoxalin-5-amine, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves amination of pre-functionalized quinoxaline derivatives. For example, chlorination at the 5-position followed by nucleophilic substitution with methylamine under anhydrous conditions (e.g., LiAlH₄ in THF) can yield the target compound. Optimization includes adjusting temperature (60–80°C), reaction time (12–24 hrs), and stoichiometric ratios of reagents (1:1.2 substrate:amine). Purity is enhanced via recrystallization in ethanol/water mixtures .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl at C8 and amine at C5 via coupling patterns and chemical shifts).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%).

- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., m/z 159.188 for [M+H]⁺) .

Q. How is preliminary bioactivity screening conducted for this compound?

- Methodological Answer : Initial screens use in vitro assays:

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Positive controls (e.g., doxorubicin) and vehicle controls (DMSO) are mandatory .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound derivatives?

- Methodological Answer : Conflicting results may arise from assay variability (e.g., cell line heterogeneity, incubation times). Mitigation strategies:

- Orthogonal Assays : Validate findings using alternative methods (e.g., ATP-based viability assays alongside MTT).

- Statistical Rigor : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg procedure) to minimize Type I errors in high-throughput screens .

Q. What strategies improve synthetic yield and scalability of this compound?

- Methodological Answer :

- Catalytic Systems : Transition-metal catalysts (e.g., Pd/C) enhance amination efficiency.

- Flow Chemistry : Continuous reactors reduce side reactions and improve reproducibility.

- DoE (Design of Experiments) : Multi-factorial analysis optimizes parameters (e.g., pH, solvent polarity) .

Q. How can researchers address spectral overlap in NMR characterization of this compound derivatives?

- Methodological Answer :

Q. What methodologies enable the use of this compound as a fluorescent probe in zinc detection?

- Methodological Answer : Functionalize the amine group with fluorophores (e.g., dansyl chloride) to create zinc-sensitive probes. Validate via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.